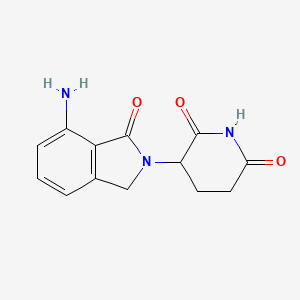
tert-butyl 4-hydroxy-3-(methylamino)piperidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl 4-hydroxy-3-(methylamino)piperidine-1-carboxylate: is a chemical compound with the molecular formula C11H22N2O3 It is a derivative of piperidine, a six-membered ring containing one nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-hydroxy-3-(methylamino)piperidine-1-carboxylate typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Hydroxy Group: The hydroxy group can be introduced via hydroxylation reactions using reagents such as hydrogen peroxide or osmium tetroxide.
Methylation of the Amino Group: The amino group can be methylated using methylating agents like methyl iodide or dimethyl sulfate.
Protection of the Carboxylate Group: The carboxylate group is protected using tert-butyl chloroformate to form the tert-butyl ester.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and automated systems to control reaction parameters.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The hydroxy group can undergo oxidation to form a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group can be reduced back to a hydroxy group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The amino group can participate in substitution reactions, where it is replaced by other functional groups using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed:
Oxidation: Formation of carbonyl compounds.
Reduction: Formation of hydroxy compounds.
Substitution: Formation of substituted piperidine derivatives.
Applications De Recherche Scientifique
Chemistry:
- Used as an intermediate in the synthesis of complex organic molecules.
- Employed in the development of new synthetic methodologies.
Biology:
- Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine:
- Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry:
- Utilized in the production of fine chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of tert-butyl 4-hydroxy-3-(methylamino)piperidine-1-carboxylate involves its interaction with specific molecular targets. The hydroxy and amino groups can form hydrogen bonds with target molecules, influencing their activity. The compound may also participate in various biochemical pathways, modulating the function of enzymes and receptors.
Comparaison Avec Des Composés Similaires
- tert-Butyl 4-hydroxy-1-piperidinecarboxylate
- tert-Butyl 4-(methylamino)piperidine-1-carboxylate
- tert-Butyl 4-(3-(hydroxymethyl)phenyl)piperidine-1-carboxylate
Comparison:
- tert-Butyl 4-hydroxy-3-(methylamino)piperidine-1-carboxylate is unique due to the presence of both hydroxy and methylamino groups, which confer distinct chemical and biological properties.
- Other similar compounds may lack one of these functional groups, resulting in different reactivity and applications.
Propriétés
Numéro CAS |
1822582-64-8 |
|---|---|
Formule moléculaire |
C11H22N2O3 |
Poids moléculaire |
230.30 g/mol |
Nom IUPAC |
tert-butyl 4-hydroxy-3-(methylamino)piperidine-1-carboxylate |
InChI |
InChI=1S/C11H22N2O3/c1-11(2,3)16-10(15)13-6-5-9(14)8(7-13)12-4/h8-9,12,14H,5-7H2,1-4H3 |
Clé InChI |
ZTLJBUWAPMCLAM-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1CCC(C(C1)NC)O |
Pureté |
95 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



